molecular formula C9H11IN2S B14640822 Thiourea, N-ethyl-N'-(3-iodophenyl)- CAS No. 53305-91-2

Thiourea, N-ethyl-N'-(3-iodophenyl)-

Cat. No.: B14640822
CAS No.: 53305-91-2
M. Wt: 306.17 g/mol
InChI Key: DYIYEORUDLSMPC-UHFFFAOYSA-N
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Description

Thiourea, N-ethyl-N’-(3-iodophenyl)- is an organosulfur compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound is notable for its unique structure, which includes an ethyl group and an iodophenyl group attached to the thiourea core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiourea, N-ethyl-N’-(3-iodophenyl)- typically involves the reaction of ethylamine with 3-iodoaniline in the presence of thiophosgene or carbon disulfide. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of thiourea derivatives like Thiourea, N-ethyl-N’-(3-iodophenyl)- involves the use of large-scale reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Thiourea, N-ethyl-N’-(3-iodophenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Thiourea, N-ethyl-N’-(3-iodophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Thiourea, N-ethyl-N’-(3-iodophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial activity.

Comparison with Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    N-ethylthiourea: Similar but lacks the iodophenyl group.

    N-phenylthiourea: Contains a phenyl group instead of an iodophenyl group.

Uniqueness: Thiourea, N-ethyl-N’-(3-iodophenyl)- is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where iodine’s reactivity and the ethyl group’s steric effects are advantageous.

Properties

CAS No.

53305-91-2

Molecular Formula

C9H11IN2S

Molecular Weight

306.17 g/mol

IUPAC Name

1-ethyl-3-(3-iodophenyl)thiourea

InChI

InChI=1S/C9H11IN2S/c1-2-11-9(13)12-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H2,11,12,13)

InChI Key

DYIYEORUDLSMPC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=CC(=CC=C1)I

Origin of Product

United States

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